molecular formula C14H20BrNO B13839622 1-(4-Bromo-2-ethoxybenzyl)-piperidine CAS No. 1200131-19-6

1-(4-Bromo-2-ethoxybenzyl)-piperidine

Katalognummer: B13839622
CAS-Nummer: 1200131-19-6
Molekulargewicht: 298.22 g/mol
InChI-Schlüssel: GMDMSUICZYNPKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-ethoxyphenyl)methylpiperidine is an organic compound with the molecular formula C14H20BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine atom and an ethoxy group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-ethoxyphenyl)methylpiperidine typically involves the following steps:

    Bromination: The starting material, 2-ethoxybenzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.

    Formation of the Piperidine Ring: The brominated intermediate is then reacted with piperidine under basic conditions to form the final product, 1-(4-Bromo-2-ethoxyphenyl)methylpiperidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-ethoxyphenyl)methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-ethoxyphenyl)methylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes in the central nervous system. The exact pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Bromo-2-methoxyphenyl)methylpiperidine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Chloro-2-ethoxyphenyl)methylpiperidine: Contains a chlorine atom instead of a bromine atom.

    1-(4-Bromo-2-ethoxyphenyl)ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.

Eigenschaften

CAS-Nummer

1200131-19-6

Molekularformel

C14H20BrNO

Molekulargewicht

298.22 g/mol

IUPAC-Name

1-[(4-bromo-2-ethoxyphenyl)methyl]piperidine

InChI

InChI=1S/C14H20BrNO/c1-2-17-14-10-13(15)7-6-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3

InChI-Schlüssel

GMDMSUICZYNPKZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)Br)CN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.